

Application Note: LC-MS/MS Method for Carvedilol Quantification in Plasma

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Compound of Interest

Compound Name: *Carvedilol*

CAS No.: *39731-05-0*

Cat. No.: *B1668581*

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This application note is intended for researchers, scientists, and drug development professionals. It outlines a complete protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Carvedilol in plasma.

Experimental Protocols

A simple and rapid protein precipitation method is employed for sample preparation, followed by analysis using a reversed-phase LC-MS/MS system.

1. Materials and Reagents

- Carvedilol reference standard ($\geq 98\%$ purity)
- Carvedilol-d5 (internal standard, IS)
- LC-MS grade acetonitrile and methanol
- Formic acid ($\geq 98\%$ purity)

- Ammonium acetate ($\geq 98\%$ purity)
- Control human plasma (K2-EDTA)
- Deionized water

2. Preparation of Stock and Working Solutions

- **Stock Solutions (1 mg/mL):** Prepare primary stock solutions of Carvedilol and Carvedilol-d5 by dissolving the accurately weighed compounds in methanol.
- **Working Solutions:** Prepare serial dilutions of the Carvedilol stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.[1]
- **Internal Standard (IS) Working Solution (10 ng/mL):** Dilute the Carvedilol-d5 stock solution with methanol to achieve a final concentration of 10 ng/mL.

3. Sample Preparation (Protein Precipitation)

- Aliquot 100 μL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the IS working solution (10 ng/mL) and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
- Transfer 200 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL of the extract into the LC-MS/MS system.[2]

LC-MS/MS Conditions

The following table summarizes the liquid chromatography and mass spectrometry parameters for the analysis of Carvedilol.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Quantitative Data Summary

The performance of the LC-MS/MS method for Carvedilol quantification is summarized in the table below, with data compiled from various validated methods.



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Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the LC-MS/MS quantification of Carvedilol in plasma.



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Caption: Workflow for Carvedilol quantification in plasma.

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References

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